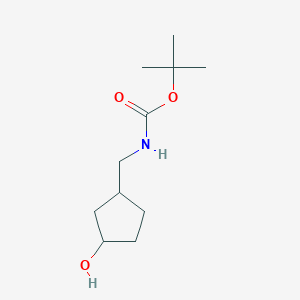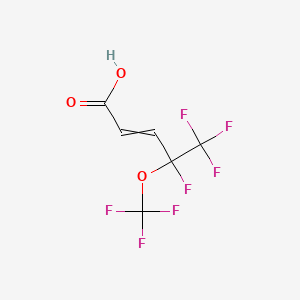
(2E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is a fluorinated organic compound with a unique structure that includes multiple fluorine atoms and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the introduction of fluorine atoms through halogen exchange reactions, followed by the addition of the trifluoromethoxy group. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen exchange reactions, utilizing specialized equipment to handle the highly reactive fluorine-containing intermediates. The process is optimized to ensure safety and efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(2E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols or alkanes.
科学的研究の応用
(2E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of (2E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethoxy group contribute to its unique reactivity and binding properties. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Fluorinated Carboxylic Acids: Compounds with similar fluorine content but different structural frameworks.
Uniqueness
(2E)-4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid is unique due to its combination of multiple fluorine atoms and a trifluoromethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where high fluorine content and reactivity are desired.
特性
IUPAC Name |
4,5,5,5-tetrafluoro-4-(trifluoromethoxy)pent-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O3/c7-4(5(8,9)10,2-1-3(14)15)16-6(11,12)13/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHICSLFQMDXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(F)(F)F)(OC(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12443222.png)

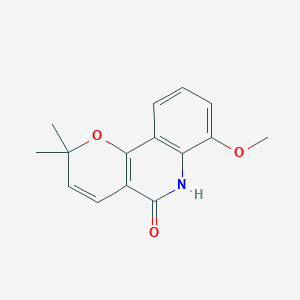

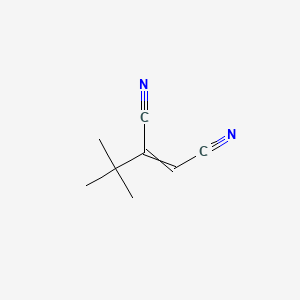
![cyclopentane;ditert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopentyl]phosphane;iron](/img/structure/B12443264.png)

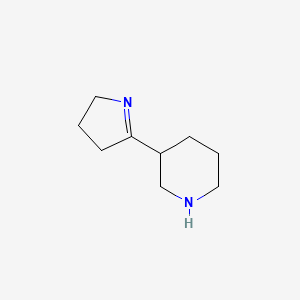
![N,N'-bis[3-(diethylamino)propyl]ethanediamide](/img/structure/B12443298.png)
![(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride](/img/structure/B12443305.png)
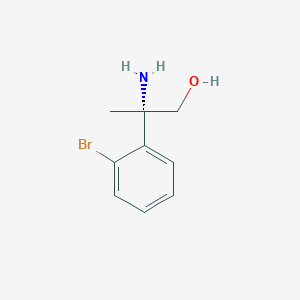
![[(2,4,6-Trimethoxyphenyl)methyl]hydrazine](/img/structure/B12443314.png)
